

The Antibacterial Spectrum of Cefiderocol Against Multidrug-Resistant Pathogens: A Technical Guide

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Compound of Interest		
Compound Name:	Cefiderocol	
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Executive Summary

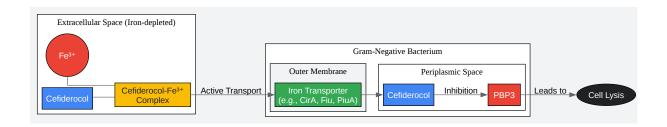
Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of action, enabling it to actively penetrate the outer membrane of Gram-negative bacteria. This mechanism allows Cefiderocol to overcome many common resistance mechanisms, including those mediated by porin channel deletions and efflux pumps. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefiderocol against a wide range of multidrug-resistant (MDR) Gram-negative pathogens. The data presented herein, summarized from numerous global surveillance studies, highlights its potent activity against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. Detailed experimental protocols for susceptibility testing and visualizations of its mechanism of action and experimental workflows are also provided to support further research and development efforts in the field of antimicrobial resistance.

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol's unique structure, featuring a catechol moiety, allows it to act as a siderophore. In iron-depleted environments, such as those found in a host during infection, **Cefiderocol** chelates ferric iron (Fe³⁺). This **Cefiderocol**-iron complex is then actively transported across



the outer membrane of Gram-negative bacteria via their own iron uptake systems. This circumvents resistance mechanisms that rely on preventing antibiotic entry through porin channels. Once in the periplasmic space, **Cefiderocol** dissociates from the iron and exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, which is essential for bacterial cell wall synthesis. This disruption of peptidoglycan synthesis leads to cell lysis and death.



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Caption: **Cefiderocol**'s "Trojan Horse" mechanism of action.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of **Cefiderocol** against key multidrug-resistant Gram-negative pathogens from various studies. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Enterobacterales

Cefiderocol demonstrates potent activity against a broad range of Enterobacterales, including carbapenem-resistant isolates harboring various β -lactamases.



Pathogen Group	Carbapen emase Profile	No. of Isolates	MIC50 (mg/L)	MIC ₉₀ (mg/L)	% Suscepti ble	Referenc e(s)
Carbapene m- Resistant Enterobact erales (CRE)	Overall	8,047	-	-	98.2%	[1]
CRE	KPC- producers	149	1	4	-	[2]
CRE	NDM- producers	171	2	8	-	[2]
CRE	OXA-48- like producers	54	0.5	1	100%	[3]
Klebsiella pneumonia e	KPC-2- producers	-	<0.5	-	-	[4]
Klebsiella pneumonia e	NDM-1- producers	-	1-2	-	-	[4]
Enterobact er cloacae complex	VIM-1- producers	23	2	4	60.9%	[3]

Pseudomonas aeruginosa

Cefiderocol retains significant activity against multidrug-resistant and extensively drug-resistant P. aeruginosa.



Pathogen Group	Resistanc e Profile	No. of Isolates	MIC₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Suscepti ble	Referenc e(s)
P. aeruginosa	All isolates	2,282	0.12	0.5	99.6%	[1]
P. aeruginosa	Multidrug- Resistant (MDR)	771	-	-	97.9%	[5]
P. aeruginosa	Extensively Drug- Resistant (XDR)	235	-	-	97.4%	[5]
P. aeruginosa	Meropene m-Non- Susceptibl e (from CF patients)	-	-	-	74%	[6]

Acinetobacter baumannii

Cefiderocol is active against a majority of carbapenem-resistant A. baumannii (CRAB) isolates.



Pathogen Group	Carbapen emase Profile	No. of Isolates	MIC₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Suscepti ble	Referenc e(s)
A. baumannii complex	All isolates	650	-	-	97.7%	[1]
Carbapene m- Resistant A. baumannii (CRAB)	Overall	313	0.5	4	-	[7][8]
CRAB	OXA-23- like producers	227	0.5	4	-	[7]
CRAB	OXA-40- like producers	54	0.5	1	-	[7]
CRAB	NDM-1- producers	7	-	-	Lower susceptibili ty	[7]

Stenotrophomonas maltophilia

Cefiderocol exhibits potent in vitro activity against S. maltophilia, a pathogen intrinsically resistant to many β -lactam antibiotics.



Pathogen Group	No. of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptible	Reference(s
S. maltophilia	1,782	-	0.25	99.3%	[9][10]
S. maltophilia	217	0.063	0.25	100%	[11]
S. maltophilia (levofloxacin and/or TMP- SMX non- susceptible)	37	0.125	0.5	100%	[12]

Experimental Protocols

Accurate in vitro susceptibility testing of **Cefiderocol** is crucial for clinical decision-making and research. Due to its iron-dependent uptake mechanism, specific testing conditions are required as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The reference method for determining **Cefiderocol** MICs is broth microdilution.

- Medium: Cation-adjusted Mueller-Hinton broth that has been depleted of iron (ID-CAMHB).
 The final iron concentration should be ≤0.03 µg/mL.
- Preparation of ID-CAMHB:
 - Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
 - Add a chelating resin (e.g., Chelex-100) to the broth and stir for a specified period (e.g., 6 hours) to remove iron and other cations.
 - Filter the broth to remove the resin.

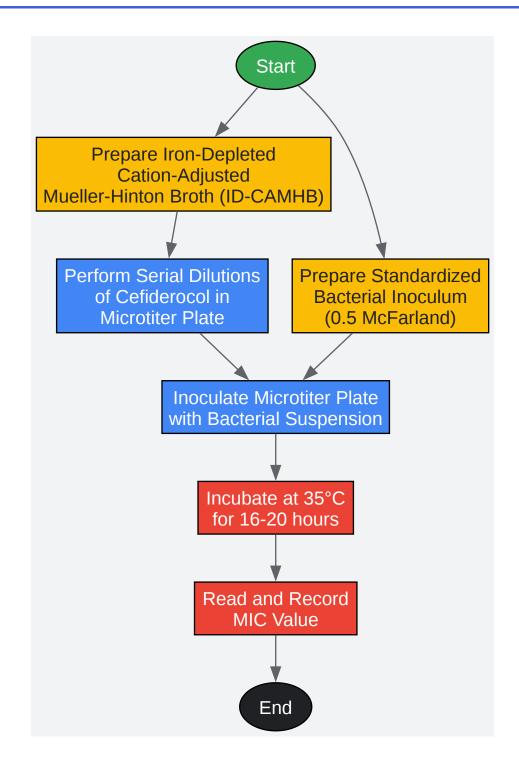




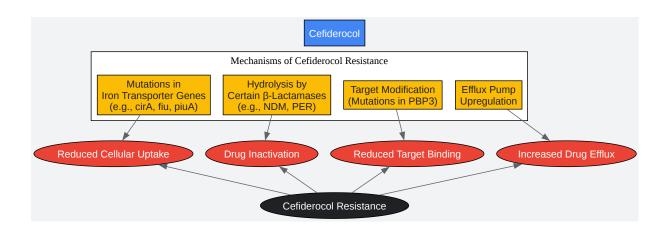


- Re-supplement the broth with appropriate concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) as per standard CAMHB formulation.
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5
 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5
 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Assay Procedure:
 - Dispense serial twofold dilutions of Cefiderocol in ID-CAMHB into microtiter plate wells.
 - Inoculate the wells with the prepared bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is the lowest concentration of **Cefiderocol** that completely inhibits visible growth of the organism as detected by the unaided eye.









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